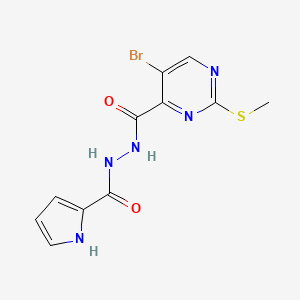

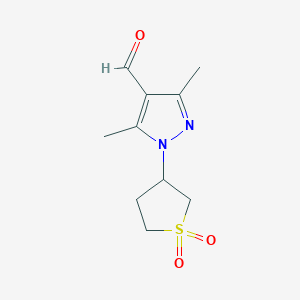

![molecular formula C12H9N5O2S2 B2966938 N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-53-0](/img/structure/B2966938.png)

N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

Research on similar benzothiazole derivatives has highlighted their importance in medicinal chemistry, particularly in the development of inhibitors for specific enzymes or receptors. For instance, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have utilized benzothiazole derivatives to enhance metabolic stability, demonstrating their role in optimizing drug candidates for improved efficacy and safety profiles (Stec et al., 2011).

Green Chemistry Synthesis

A study by Rezki et al. (2016) showcased the application of green chemistry principles in synthesizing 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. The use of ultrasound irradiation for this synthesis process underscores the compound's utility in environmentally friendly methodologies, providing a sustainable approach to chemical synthesis with promising antimicrobial activities (Rezki, 2016).

Heterocyclic Compound Synthesis

The versatility of benzothiazole derivatives in synthesizing a broad range of heterocycles has been demonstrated in research focused on creating compounds with potential insecticidal, antimicrobial, and other biological activities. These studies highlight the structural utility of benzothiazole as a precursor or core component in developing novel heterocyclic compounds with diverse functional applications (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Benzothiazole derivatives have been investigated for their antimicrobial and antitumor properties, illustrating the compound's potential in contributing to the development of new therapeutic agents. Studies involving the synthesis and biological evaluation of these derivatives have provided insights into their efficacy against various bacterial and fungal strains, as well as their potential in inhibiting tumor growth and proliferation (Yurttaş et al., 2015); (Kaplancıklı et al., 2012).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have also been studied for their corrosion inhibition properties, offering solutions for protecting metals against corrosion in various industrial applications. This research highlights the compound's applicability beyond biomedical contexts, demonstrating its potential in enhancing the longevity and durability of metal-based structures (Hu et al., 2016).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S2/c18-9-5-13-17-12(15-9)20-6-10(19)16-11-14-7-3-1-2-4-8(7)21-11/h1-5H,6H2,(H,14,16,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYDZYMHFCSPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

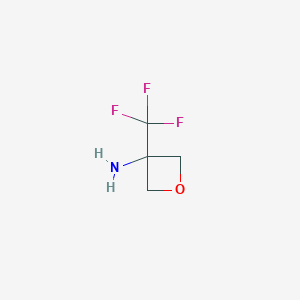

![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

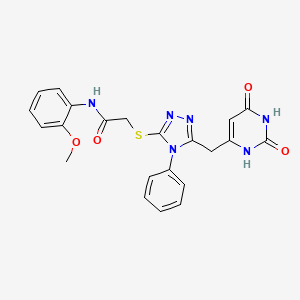

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)

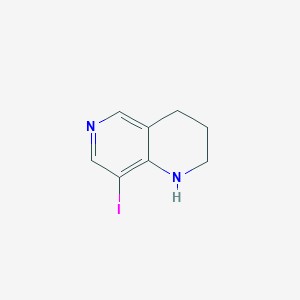

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)

![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)